molecular formula C17H22O2 B14246579 6-Benzyl-3-(2-methylpropoxy)cyclohex-2-en-1-one CAS No. 375384-90-0

6-Benzyl-3-(2-methylpropoxy)cyclohex-2-en-1-one

Cat. No.: B14246579
CAS No.: 375384-90-0
M. Wt: 258.35 g/mol
InChI Key: RVAFUWKQQRTVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Benzyl-3-(2-methylpropoxy)cyclohex-2-en-1-one is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are versatile intermediates used in the synthesis of various chemical products, including pharmaceuticals and fragrances . This compound is characterized by the presence of a benzyl group, a methylpropoxy group, and a cyclohexenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-3-(2-methylpropoxy)cyclohex-2-en-1-one can be achieved through several routes. One common method involves the reaction of cyclohexenone with benzyl bromide and 2-methylpropyl alcohol under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the benzyl and methylpropoxy groups are introduced to the cyclohexenone core .

Industrial Production Methods

Industrial production of cyclohexenones, including this compound, often involves catalytic oxidation of cyclohexene. This process uses oxidizing agents such as hydrogen peroxide and vanadium catalysts to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-3-(2-methylpropoxy)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclohexenones, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Benzyl-3-(2-methylpropoxy)cyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-3-(2-methylpropoxy)cyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The cyclohexenone core plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

375384-90-0

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

6-benzyl-3-(2-methylpropoxy)cyclohex-2-en-1-one

InChI

InChI=1S/C17H22O2/c1-13(2)12-19-16-9-8-15(17(18)11-16)10-14-6-4-3-5-7-14/h3-7,11,13,15H,8-10,12H2,1-2H3

InChI Key

RVAFUWKQQRTVQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=O)C(CC1)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.